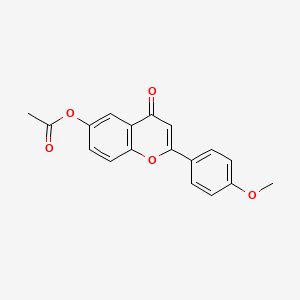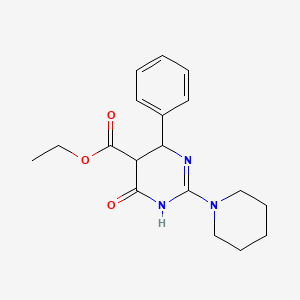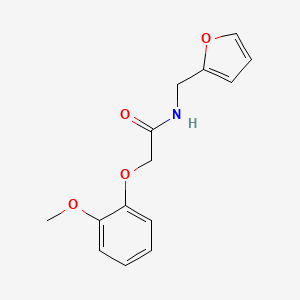![molecular formula C19H18N2O3 B5536430 ethyl 4-[(3-methoxyphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5536430.png)
ethyl 4-[(3-methoxyphenyl)amino]-3-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of ethyl 4-[(3-methoxyphenyl)amino]-3-quinolinecarboxylate and its metabolites involves complex reactions, including the use of the methanesulfonyl as a protective group for phenolic hydroxy in Friedel–Crafts reactions, enabling simpler synthetic routes and high yields. For example, chloromethyl derivatives were converted to formyl derivatives using the Krohnke reaction, followed by cyclization with hydrazine to form novel compounds (Mizuno et al., 2006). Moreover, a convenient synthesis of quinoline derivatives through a domino process involving arylmethyl azides has been described, highlighting the flexibility and efficiency of synthetic strategies for producing these compounds (Tummatorn et al., 2013).
Molecular Structure Analysis
X-ray crystallography studies have provided insights into the molecular structure of related quinoline derivatives. For instance, the crystal structure of ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate has been determined, revealing a six-membered ring adopting a boat conformation with specific C=C double bond lengths, indicating a detailed understanding of the molecular geometry and electron distribution within these molecules (Xiang, 2004).
Chemical Reactions and Properties
Research on the chemical reactions and properties of ethyl 4-[(3-methoxyphenyl)amino]-3-quinolinecarboxylate derivatives includes the study of their reactions with various reagents. For example, reactions with 1,4-dibromo-2-methyl-2-butene have been explored, leading to the formation of main products and dimeric derivatives, showcasing the reactivity and potential for chemical modification of these compounds (Reisch et al., 1993).
Physical Properties Analysis
The physical properties of quinoline derivatives have been extensively studied, with a focus on their crystalline forms and stability under various conditions. The structural and optical properties of certain quinoline derivative thin films have been analyzed, revealing insights into their polycrystalline nature, nanocrystallite dispersion, and optical properties such as absorption parameters and energy gaps (Zeyada et al., 2016).
Chemical Properties Analysis
The chemical properties of ethyl 4-[(3-methoxyphenyl)amino]-3-quinolinecarboxylate derivatives, including their reactivity and interactions with other chemical species, are critical for understanding their potential applications. Studies have elucidated the structure-activity relationships in these compounds, highlighting the importance of specific substituents and modifications for enhancing their chemical activity and stability (Althuis et al., 1980).
Applications De Recherche Scientifique
Disease-Modifying Antirheumatic Drugs (DMARDs)
Quinoline derivatives have been evaluated for their potential as disease-modifying antirheumatic drugs (DMARDs). One study involved synthesizing and evaluating the pharmacological properties of the metabolites of a quinoline derivative, which exhibited anti-inflammatory effects in an adjuvant arthritic rat model, indicating potential for treating inflammatory diseases (A. Baba, H. Makino, Y. Ohta, T. Sohda, 1998).
Synthesis and Transformation
Efficient syntheses of quinoline derivatives have been reported, showcasing the versatility of these compounds in chemical synthesis. These methods enable the creation of various metabolites, indicating their utility in drug development and research into new pharmacological agents (M. Mizuno, M. Yamashita, Y. Sawai, K. Nakamoto, Mitsutaka Goto, 2006).
Antimicrobial Activity
Novel quinoline derivatives have demonstrated antimicrobial activity, particularly against gram-negative microorganisms and Staphylococcus aureus. This suggests that these compounds could be developed into new antimicrobial agents, addressing the need for novel treatments in the face of antibiotic resistance (H. Agui, T. Mitani, A. Izawa, T. Komatsu, T. Nakagome, 1977).
Optical and Structural Properties
The structural and optical properties of quinoline derivatives have been studied, revealing their potential application in materials science, particularly in the development of novel fluorophores for biochemistry and medicine. Such compounds could be utilized in studying various biological systems, including DNA, due to their efficient fluorescence characteristics (H. Zeyada, M. El-Nahass, M. M. El-Shabaan, 2016).
Anti-Proliferative and Tumor Cell Selectivity
Quinoline derivatives have shown pronounced anti-proliferative activity and selectivity towards certain tumor cells, indicating their potential as novel, tumor-selective therapeutic agents. This research suggests a promising avenue for developing new cancer treatments with high specificity and low cytotoxicity (Joice Thomas, Alenka Jecic, E. Vanstreels, Lizette van Berckelaer, R. Romagnoli, W. Dehaen, S. Liekens, J. Balzarini, 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-(3-methoxyanilino)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-24-19(22)16-12-20-17-10-5-4-9-15(17)18(16)21-13-7-6-8-14(11-13)23-2/h4-12H,3H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMSMJIXBSVDSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(3-methoxyphenyl)amino]quinoline-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-2-(2-{1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)ethanamine](/img/structure/B5536351.png)
![9-(1,2,3,4-tetrahydro-8-quinolinylcarbonyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5536355.png)


![2-methyl-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5536366.png)
![5-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5536373.png)
![N-(4-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B5536382.png)

![2-[(4-ethylphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5536404.png)
![3-{[(3-chloro-2,6-difluorobenzyl)amino]methyl}-3-piperidinol dihydrochloride](/img/structure/B5536406.png)


![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5536421.png)